(S)-Propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylate
(S)-Propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylate
Brand Name:
Vulcanchem
CAS No.:
183434-00-6
VCID:
VC21302441
InChI:
InChI=1S/C15H19NO6/c1-4-6-21-13(17)11-7-10-9(12(16-11)20-3)8-22-14(18)15(10,19)5-2/h7,19H,4-6,8H2,1-3H3/t15-/m0/s1
SMILES:
CCCOC(=O)C1=NC(=C2COC(=O)C(C2=C1)(CC)O)OC
Molecular Formula:
C15H19NO6
Molecular Weight:
309.31 g/mol
(S)-Propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylate
CAS No.: 183434-00-6
Cat. No.: VC21302441
Molecular Formula: C15H19NO6
Molecular Weight: 309.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 183434-00-6 |
|---|---|
| Molecular Formula | C15H19NO6 |
| Molecular Weight | 309.31 g/mol |
| IUPAC Name | propyl (4S)-4-ethyl-4-hydroxy-8-methoxy-3-oxo-1H-pyrano[3,4-c]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C15H19NO6/c1-4-6-21-13(17)11-7-10-9(12(16-11)20-3)8-22-14(18)15(10,19)5-2/h7,19H,4-6,8H2,1-3H3/t15-/m0/s1 |
| Standard InChI Key | NDUQMXKGMAGJAZ-HNNXBMFYSA-N |
| Isomeric SMILES | CCCOC(=O)C1=NC(=C2COC(=O)[C@@](C2=C1)(CC)O)OC |
| SMILES | CCCOC(=O)C1=NC(=C2COC(=O)C(C2=C1)(CC)O)OC |
| Canonical SMILES | CCCOC(=O)C1=NC(=C2COC(=O)C(C2=C1)(CC)O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator